molecular formula C9H10N2O2 B2558745 (4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one CAS No. 2140265-06-9

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one

Cat. No.: B2558745
CAS No.: 2140265-06-9
M. Wt: 178.191
InChI Key: QVRHLYNOPCGNJT-QMMMGPOBSA-N
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Description

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one is a chiral compound with significant importance in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-nitrophenyl acetic acid with a suitable reducing agent in a protic solvent. The reduction process is often carried out using hydrogenation in the presence of a palladium on carbon catalyst at elevated pressures . This method ensures the selective reduction of the nitro group to an amino group, yielding the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitrated, sulfonated, and halogenated derivatives.

Scientific Research Applications

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and blocking the elongation of the peptide chain. This results in the inhibition of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-(4-aminophenyl)-1,3-oxazolidin-2-one
  • (4R)-4-(4-nitrophenyl)-1,3-oxazolidin-2-one
  • (4R)-4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Uniqueness

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and its potent antibacterial properties. Unlike its analogs, this compound has shown higher efficacy in inhibiting bacterial protein synthesis, making it a valuable candidate for the development of new antibiotics .

Properties

IUPAC Name

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5,10H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRHLYNOPCGNJT-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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